Cas no 96722-59-7 (ethyl 4-[(2Z)-2-(2-tert-butoxy-1-chloro-2-oxoethylidene)hydrazinyl]benzoate)

ethyl 4-[(2Z)-2-(2-tert-butoxy-1-chloro-2-oxoethylidene)hydrazinyl]benzoate structure
96722-59-7 structure
Product Name:ethyl 4-[(2Z)-2-(2-tert-butoxy-1-chloro-2-oxoethylidene)hydrazinyl]benzoate
CAS No:96722-59-7
MF:C15H19ClN2O4
MW:326.775363206863
CID:1986966
PubChem ID:9578030
Update Time:2025-04-21

ethyl 4-[(2Z)-2-(2-tert-butoxy-1-chloro-2-oxoethylidene)hydrazinyl]benzoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-[(2Z)-2-(2-tert-butoxy-1-chloro-2-oxoethylidene)hydrazinyl]benzoate
    • LogP
    • 96722-59-7
    • Benzoic Acid, 4-((1-chloro-2-(1,1-dimethylethoxy)-2-oxoethylidene)hydrazino)-, Ethyl Ester
    • Inchi: 1S/C15H19ClN2O4/c1-5-21-13(19)10-6-8-11(9-7-10)17-18-12(16)14(20)22-15(2,3)4/h6-9,17H,5H2,1-4H3/b18-12-
    • InChI Key: VXCKLHDXOIYAPU-PDGQHHTCSA-N
    • SMILES: Cl/C(/C(=O)OC(C)(C)C)=N\NC1C=CC(C(=O)OCC)=CC=1

Computed Properties

  • Exact Mass: 326.103335
  • Monoisotopic Mass: 326.103335
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 8
  • Complexity: 424
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 77
  • XLogP3: 5

Experimental Properties

  • Density: 1.194
  • Boiling Point: 411.88°C at 760 mmHg
  • Flash Point: 202.898°C
  • Refractive Index: 1.527

ethyl 4-[(2Z)-2-(2-tert-butoxy-1-chloro-2-oxoethylidene)hydrazinyl]benzoate Related Literature

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